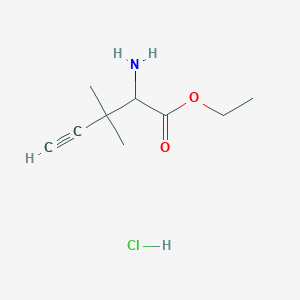![molecular formula C19H15NO5S B2812288 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid CAS No. 1013559-24-4](/img/structure/B2812288.png)
4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid, also known as 4-[(2-phenoxyanilino)sulfonyl]benzoic acid, is a chemical compound with the CAS Number: 1013559-24-4 . It has a molecular weight of 369.4 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-phenoxyphenylamine with 4-chlorosulfonyl benzoic acid in dry pyridine . The reaction mixture is stirred at room temperature overnight, then treated with 1N hydrochloric acid and extracted with ethyl acetate . The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated in vacuo . The residue is treated with toluene, and the obtained crystalline product is filtered and washed with toluene to yield the title compound .Molecular Structure Analysis
The IUPAC name of this compound is 4-[(2-phenoxyanilino)sulfonyl]benzoic acid . The Inchi Code is 1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 369.4 . The compound is a light pink solid .Scientific Research Applications
Synthesis and Biological Evaluation
The compound 4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid and its derivatives are involved in various synthetic processes and biological evaluations. Sulfonamide-derived ligands and their transition metal complexes, which include similar structures, have been synthesized and characterized. These compounds exhibit significant antibacterial and antifungal activity, indicating their potential in microbial control and treatment (Chohan & Shad, 2011).
Role in Pharmaceutical Chemistry
The derivatives of benzoic acid, such as this compound, play an important role in pharmaceutical chemistry. These derivatives are used to synthesize other complex molecules, which are then assessed for various biological activities like antibacterial, antifungal, and cytotoxic activities. This research contributes to the development of new drugs and therapeutic agents (El-Meguid, 2014).
Chemical Synthesis and Characterization
The compound is also involved in the synthesis of liquid crystal intermediates. These intermediates are crucial for the development of ferroelectric and antiferroelectric liquid crystals, which have applications in various display technologies. The synthesis process includes steps like methylation, acylation, and reduction, and the resultant compounds are characterized using techniques like IR, NMR, and MS (Qing, 2000).
Environmental Impact and Transformation
Studies also delve into the environmental impact and transformation mechanisms of similar benzoic acid derivatives. For instance, the transformation mechanism of benzophenone-4, a compound structurally related to this compound, in chlorination disinfection processes has been extensively studied. This research provides insight into the environmental behavior of these compounds and their potential impacts when they are present in water treatment systems (Xiao et al., 2013).
properties
IUPAC Name |
4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDZDWRGKYTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2812206.png)
![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

![4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2812211.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2812215.png)

![[(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride](/img/structure/B2812218.png)
![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2812219.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2812220.png)
![2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2812221.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2812222.png)

